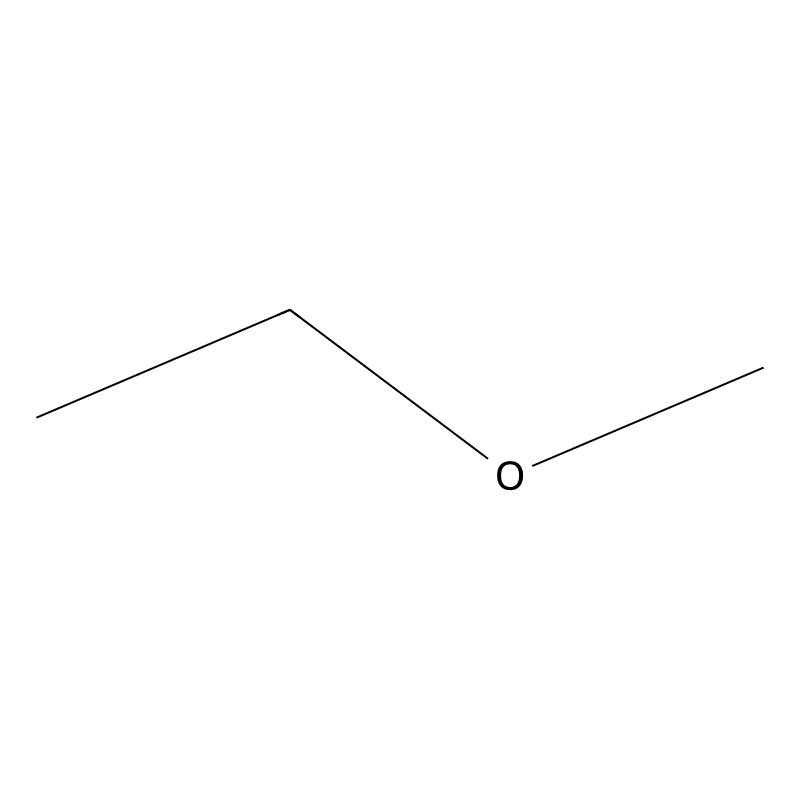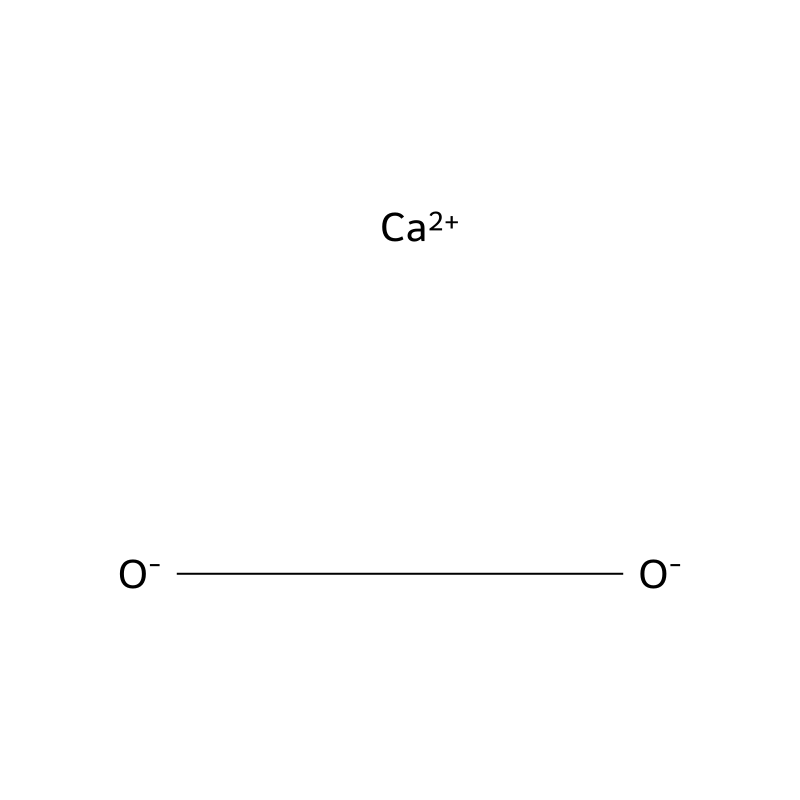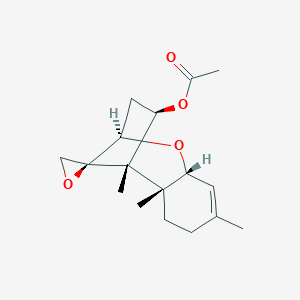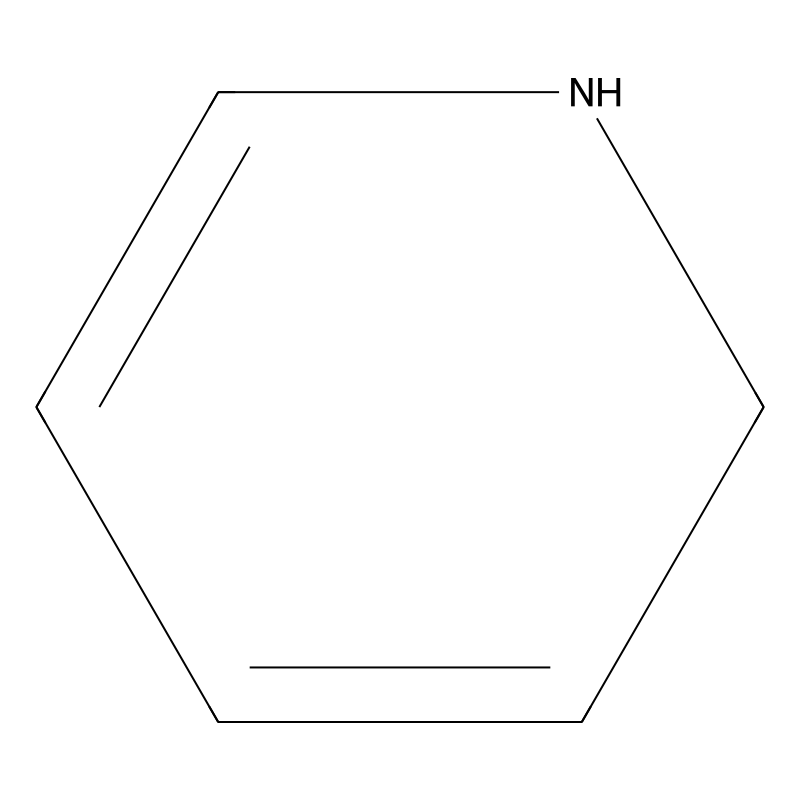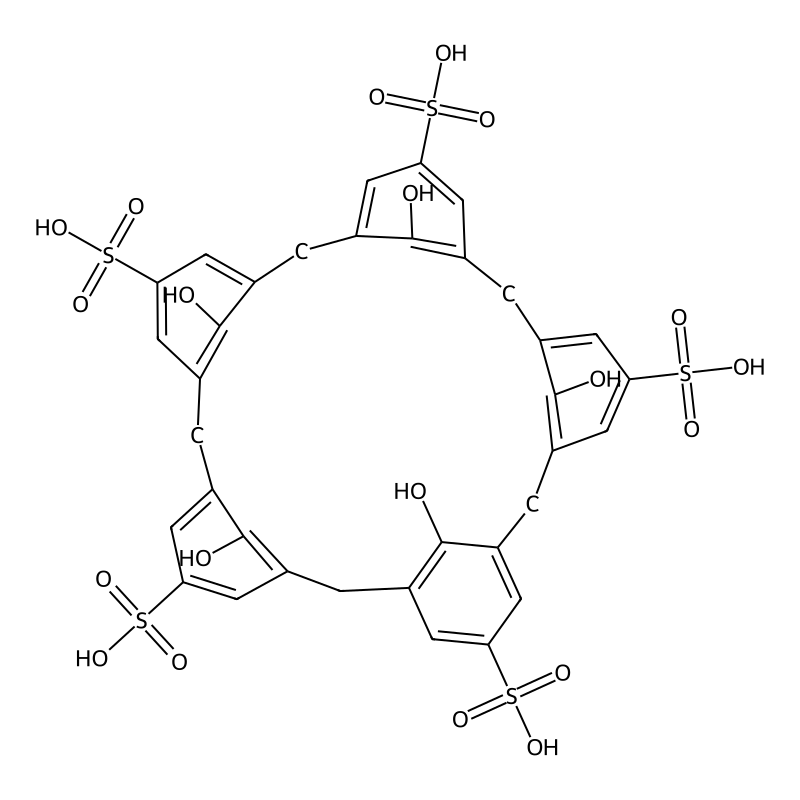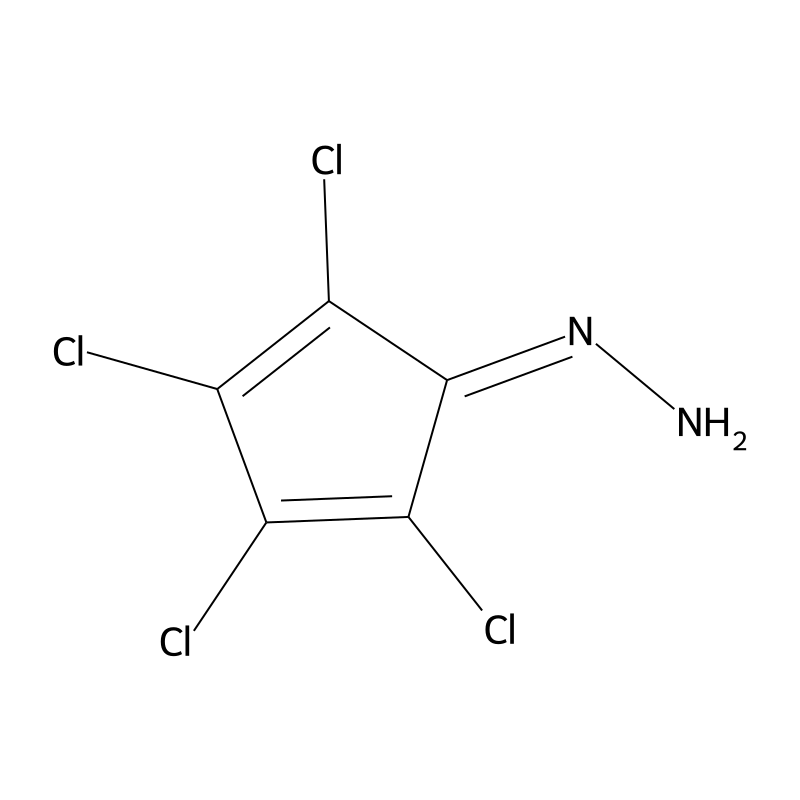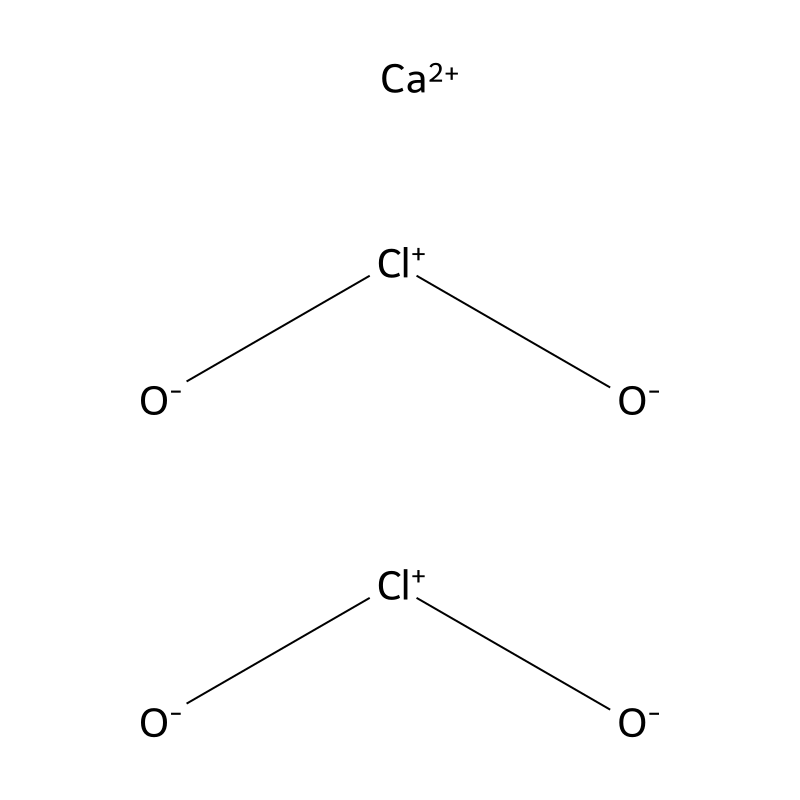18:1 Ethylene Glycol
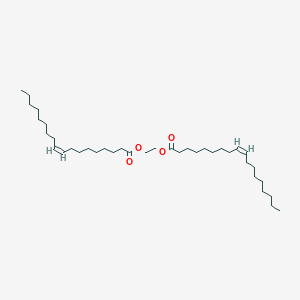
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Surfactant
Due to its amphiphilic nature (having both water-loving and water-hating parts in the molecule), PEG-dioleate can act as a surfactant []. Surfactants are helpful in various research applications, including solubilizing hydrophobic (water-fearing) molecules in aqueous (water-based) solutions. This can be crucial for studying biological processes or drug delivery systems [].
Emulsifying Agent
PEG-dioleate's ability to act as a surfactant extends to its role as an emulsifying agent []. Emulsions are mixtures of two immiscible liquids (like oil and water) that are stabilized by an emulsifier. In research settings, PEG-dioleate can be used to create and stabilize emulsions for various purposes, such as studying oil-water interactions in biological systems or developing cosmetic or pharmaceutical formulations [].
Carrier Agent
PEG-dioleate's solubility in various organic solvents makes it a useful carrier agent for hydrophobic molecules in research experiments []. By attaching a PEG-dioleate molecule to a hydrophobic compound, researchers can improve its solubility in aqueous solutions or biological fluids, allowing for easier study and manipulation.
18:1 Ethylene Glycol, also known as polyethylene glycol dioleate or 1,2-dioleoyl ethylene glycol, is a nonionic surfactant and emulsifier. It is synthesized from oleic acid and ethylene glycol, resulting in a compound with the molecular formula and a molecular weight of approximately 590.96 g/mol. This compound exhibits excellent emulsifying, dispersing, and solubilizing properties, making it valuable in various industrial applications, particularly in cosmetics and pharmaceuticals .
- Oxidation: Under strong oxidizing conditions, it can be converted into carboxylic acids and other oxidation products.
- Reduction: Although less common, reduction can occur using agents such as lithium aluminum hydride.
- Substitution: The ester groups may undergo nucleophilic substitution reactions.
- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield polyethylene glycol and oleic acid .
The biological activity of 18:1 Ethylene Glycol is notable for its biocompatibility, allowing it to be used in cell culture media and various biological applications. It enhances the solubility and bioavailability of poorly soluble drugs, making it a critical component in pharmaceutical formulations. Its ability to interact with cell membranes can improve the permeability of compounds across biological barriers .
The synthesis of 18:1 Ethylene Glycol typically involves the esterification of polyethylene glycol with oleic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The process generally requires heating the reactants to temperatures between 150-200°C under reduced pressure to facilitate the removal of water produced during the reaction. Industrial production may utilize large reactors with controlled conditions to optimize yield and purity, followed by purification processes like distillation .
18:1 Ethylene Glycol has diverse applications across various fields:
- Chemistry: Utilized as a surfactant and emulsifier in chemical formulations.
- Biology: Employed in cell culture media for its stabilizing properties.
- Medicine: Enhances drug solubility in pharmaceutical formulations.
- Industry: Commonly used in cosmetics, personal care products, and industrial cleaners due to its effective emulsifying properties .
Research indicates that 18:1 Ethylene Glycol interacts favorably with cell membranes and proteins. This interaction is crucial for enhancing the delivery of drugs across biological barriers. Studies have shown that its surfactant properties can facilitate the formation of stable emulsions and dispersions, which are essential in both pharmaceutical and cosmetic formulations .
18:1 Ethylene Glycol shares similarities with several other nonionic surfactants. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Polysorbate 80 (Polyoxyethylene sorbitan monooleate) | Nonionic surfactant | Widely used as an emulsifier in food and pharmaceuticals; contains one oleate group. |
| Polyethylene glycol monooleate | Nonionic surfactant | Contains one oleate group; used for similar applications but less effective than 18:1 Ethylene Glycol. |
| Polyethylene glycol stearate | Nonionic surfactant | Used for emulsifying properties; stearate group provides different hydrophobic characteristics compared to oleate groups. |
The uniqueness of 18:1 Ethylene Glycol lies in its dual oleate structure, enhancing its emulsifying efficiency compared to compounds with single oleate groups .
Physical Description
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 625 of 646 companies (only ~ 3.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
9005-07-6
928-24-5
Wikipedia
Use Classification
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Cosmetics -> Emollient; Emulsifying; Skin conditioning; Viscosity controlling
General Manufacturing Information
Poly(oxy-1,2-ethanediyl), .alpha.-[(9Z)-1-oxo-9-octadecen-1-yl]-.omega.-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
